STO-609 acetate is a selective inhibitor of the Ca^2+/calmodulin-dependent protein kinase kinase (CaMKK), particularly CaMKK2, which is a central member of the CaMK cascade involving CaMKI, CaMKIV, or AMPK. This kinase family plays a crucial role in various physiological processes, including insulin signaling, metabolic homeostasis, inflammation, and cancer cell growth, making CaMKK2 a potential therapeutic target for a range of diseases13.
Detailed synthesis protocols for STO-609 are available in the scientific literature. One method involves a multi-step synthesis starting from commercially available 1,4-dimethoxy-2-nitrobenzene []. The process involves a series of reactions, including reduction, cyclization, oxidation, and hydrolysis to afford STO-609.
STO-609 functions by competitively inhibiting the ATP binding site of CaMKK2, leading to the inhibition of its activity and autophosphorylation. It exhibits high selectivity for CaMKK2 over other kinases, including downstream CaM kinases (CaM-KI and -IV), and does not significantly affect CaM-KII at lower concentrations. The inhibition of CaMKK2 by STO-609 has been demonstrated both in vitro and in vivo, with studies showing its ability to suppress the Ca^2+-induced activation of CaM-KIV in transfected cells and reduce endogenous CaMKK activity in neuroblastoma cells3. Additionally, STO-609 has been found to interact with the aryl hydrocarbon receptor (AhR) pathway, suggesting a complex pharmacological profile2.
STO-609 has been shown to confer protection against non-alcoholic fatty liver disease (NAFLD) by inhibiting CaMKK2 function. The study provided insights into the metabolic processing, toxicity, pharmacokinetics, and bioavailability of STO-609 in mouse tissues, establishing criteria for its use to inhibit in vivo functions of CaMKK2 and demonstrating its utility in treating metabolically-related hepatic disease1.
In cancer research, STO-609 has been used to study the role of CaMKK2 in cell growth. For instance, it was found to inhibit the growth of human gastric adenocarcinoma cells independently of CaMKK2 and AMPK, suggesting that STO-609 may have off-target effects or that other pathways are involved in its cytotoxic action against cancer cells4.
The fluorescent properties of STO-609 have been exploited to develop a fluorescence-based assay for structure-function analyses of CaMKK2. This assay has helped to determine the binding constant between STO-609 and CaMKK2 and to confirm the importance of specific amino acids in the binding of STO-609 to the kinase. The assay also facilitated the identification of phosphorylation sites on CaMKK2, which could be relevant for understanding the regulation of the kinase5.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: